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Compound of Interest

Compound Name: (Aminomethyl)trimethylsilane

Cat. No.: B103195

(Aminomethyl)trimethylsilane, a versatile organosilicon compound, serves as a crucial
building block in organic synthesis and holds significant potential in the realm of drug discovery
and development. This technical guide provides an in-depth overview of its physical and
chemical properties, detailed experimental protocols, and its applications in medicinal
chemistry.

Physical and Chemical Properties

(Aminomethyl)trimethylsilane, also known as trimethylsilylmethylamine, is a clear, flammable
liquid. Its fundamental properties are summarized in the table below, providing a quick
reference for laboratory use.

Property Value Reference
Molecular Formula CaH13NSi

Molecular Weight 103.24 g/mol

Boiling Point 92-94 °C

Density 0.771 g/mL at 20 °C

Refractive Index 1.416 at 20 °C

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b103195?utm_src=pdf-interest
https://www.benchchem.com/product/b103195?utm_src=pdf-body
https://www.benchchem.com/product/b103195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopic Data

The structural elucidation of (Aminomethyl)trimethylsilane is confirmed through various

spectroscopic techniques. Below is a summary of the expected spectral data.

H NMR Spectroscopy

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~2.1 S 2H -CHz-

~1.1 S 2H -NH2

0.00 s oH -Si(CH3)s

Note: The chemical shift of the -NHz protons can be variable and may broaden or exchange

with D20.

13C NMR Spectroscopy

Chemical Shift (ppm) Assignment
~29 -CHaz-
-2 -Si(CH3)3

Infrared (IR) Spectroscopy

The IR spectrum of (Aminomethyl)trimethylsilane exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm~?)

Assighment

~3380, ~3300 N-H stretching (primary amine)
~2950, ~2890 C-H stretching (alkyl)

~1590 N-H bending (scissoring)
~1250, ~840 Si-C stretching (trimethylsilyl)
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Mass Spectrometry

In mass spectrometry, (Aminomethyl)trimethylsilane typically undergoes fragmentation
patterns characteristic of silylated compounds. The molecular ion peak (M*) is expected at m/z
103. A prominent peak is often observed at m/z 73, corresponding to the trimethylsilyl cation
([Si(CHs)3]*), which is a hallmark of trimethylsilyl-containing molecules.[1][2] Another significant
fragment can be observed at m/z 88, resulting from the loss of a methyl group ([M-15]%).

Experimental Protocols
Synthesis of (Aminomethyl)trimethylsilane

A common and effective method for the synthesis of (Aminomethyl)trimethylsilane involves
the reaction of chloromethyltrimethylsilane with an excess of ammonia. This nucleophilic
substitution reaction is typically carried out in a suitable solvent under pressure.

Materials:

Chloromethyltrimethylsilane

Anhydrous ammonia

Ethanol (or other suitable solvent)

Autoclave or high-pressure reaction vessel
Procedure:
 In a high-pressure reaction vessel, dissolve chloromethyltrimethylsilane in ethanol.

e Cool the solution to a low temperature (e.g., -78 °C) and carefully introduce a significant
excess of anhydrous ammonia.

o Seal the vessel and allow it to warm to room temperature, then heat to a temperature
typically ranging from 100 to 150 °C for several hours.

 After cooling the vessel to room temperature, carefully vent the excess ammonia.

e The reaction mixture is then filtered to remove the ammonium chloride byproduct.
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e The filtrate is concentrated under reduced pressure to remove the solvent.

e The crude product is purified by fractional distillation to yield pure
(Aminomethyl)trimethylsilane.

Logical Workflow for Synthesis:

Chloromethyltrimethylsilane +
Excess Anhydrous Ammonia

Nucleophilic Substitution Filter to remove Concentrate under
(High Pressure/Heat) Ammonium Chloride Reduced Pressure

Fractional Distillation (Aminomethyl)trimethylsilane

Click to download full resolution via product page
Synthesis Workflow

Chemical Reactivity and Applications in Drug
Development

(Aminomethyl)trimethylsilane is a valuable synthetic intermediate due to the reactivity of its
primary amine and the influence of the adjacent trimethylsilyl group.

Reactions at the Amino Group

The primary amine functionality allows for a wide range of chemical transformations, including:
¢ Acylation: Reaction with acyl chlorides or anhydrides to form amides.
o Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

o Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

Role of the Trimethylsilyl Group

The a-silyl group significantly influences the reactivity of the adjacent C-N bond. A key
application is its use as a precursor to non-stabilized azomethine ylides. Treatment of N-
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substituted derivatives of (aminomethyl)trimethylsilane with a desilylating agent (e.g., a
fluoride source) generates a transient azomethine ylide, which can then undergo [3+2]
cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-
containing heterocycles, such as pyrrolidines.[3] This methodology is particularly powerful for
the stereoselective synthesis of complex heterocyclic frameworks, which are common motifs in
pharmacologically active molecules.

Logical Flow of Azomethine Ylide Formation and Cycloaddition:

X N Azomethine Ylide
Desilylating Agent (1,3-Dipole)
(eg.EY) :
N-Substituted

(Aminomethyl)trimethylsilane .
IR »| [3+2] Cycloaddition Pyrrolidine Derivative
Alkene or Alkyne

Click to download full resolution via product page

Azomethine Ylide Pathway

Bioisosteric Replacement

In medicinal chemistry, the replacement of certain functional groups with others that have
similar steric and electronic properties (bioisosteres) is a common strategy to improve the
pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5][6][7][8] The
aminomethyl moiety is a common structural motif in many biologically active compounds. The
introduction of a trimethylsilyl group adjacent to this moiety can be explored as a bioisosteric
replacement for other alkyl groups. This substitution can influence properties such as
lipophilicity, metabolic stability, and receptor binding affinity. The silicon atom is larger than a
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carbon atom, which can lead to subtle but significant changes in the overall shape and
electronic distribution of the molecule.

Use in Peptide Synthesis

The amine group of (aminomethyl)trimethylsilane allows for its potential incorporation into
peptide structures as a non-natural amino acid surrogate. Silylation is a known strategy in
peptide synthesis to protect functional groups or to activate amino acids for coupling reactions.
While direct incorporation of (aminomethyl)trimethylsilane is not a standard procedure, its
derivatives could be designed to participate in peptide bond formation, potentially leading to
peptides with novel conformational properties and enhanced stability towards enzymatic
degradation.

Safety and Handling

(Aminomethyl)trimethylsilane is a flammable liquid and should be handled with appropriate
safety precautions in a well-ventilated fume hood. It is corrosive and can cause skin and eye
irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat,
should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of
ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-chemical-properties-of-aminomethyl-trimethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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